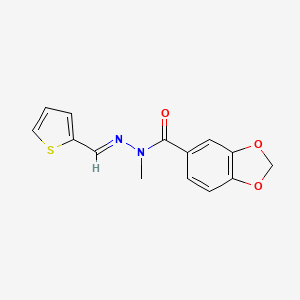

Vildagliptin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビルダグリプチンは、2型糖尿病の治療に用いられる経口血糖降下剤です。 これは、ジペプチジルペプチダーゼ-4(DPP-4)阻害剤のクラスに属し、インクレチンホルモンの分解を防ぐことにより、インスリン分泌を促進し、血糖値を調整します .

2. 製法

合成ルートと反応条件: ビルダグリプチンの合成には、いくつかの重要なステップが含まれます。

アシル化反応: クロロアセチルクロリドは、L-プロリンアミドと反応して、アシル化溶液を形成します。

脱水: アシル化溶液は、トリフルオロ酢酸無水物、シアヌル酸クロリド、五酸化リン、またはオキシ塩化リンを使用して脱水されます。

工業生産方法: ビルダグリプチンの工業生産は、同様の合成ルートに従いますが、より大規模に行われ、高収率と純度が保証されます。 このプロセスには、医薬品規格を満たすために、厳格な品質管理措置が伴います .

反応の種類:

酸化: ビルダグリプチンは酸化反応を受ける可能性がありますが、これらの反応は通常、その合成には用いられません。

還元: 還元反応もビルダグリプチンでは一般的ではありません。

一般的な試薬と条件:

アシル化: クロロアセチルクロリドとL-プロリンアミド。

脱水: トリフルオロ酢酸無水物、シアヌル酸クロリド、五酸化リン、またはオキシ塩化リン。

アルキル化: 3-アミノ-1-アダマンタノール

主要な生成物: これらの反応から生成される主要な生成物はビルダグリプチンそのものであり、高純度と有効性を備えています .

4. 科学研究への応用

ビルダグリプチンは、科学研究において幅広い用途を持っています。

化学: DPP-4阻害剤とその合成を研究するためのモデル化合物として使用されます。

生物学: インクレチンホルモンと膵臓β細胞機能への影響について研究されています。

準備方法

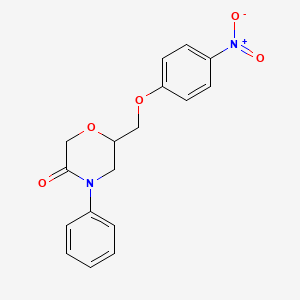

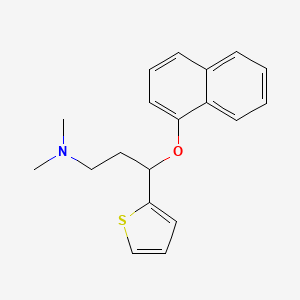

Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves several key steps:

Acylation Reaction: Chloroacetyl chloride reacts with L-prolinamide to form an acylation solution.

Dehydration: The acylation solution is dehydrated using trifluoroacetic anhydride, cyanuric chloride, phosphorus pentoxide, or phosphorus oxychloride.

Alkylation Reaction: The dehydrated solution is then reacted with 3-amino-1-adamantanol to produce this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its synthesis.

Reduction: Reduction reactions are also not typical for this compound.

Common Reagents and Conditions:

Acylation: Chloroacetyl chloride and L-prolinamide.

Dehydration: Trifluoroacetic anhydride, cyanuric chloride, phosphorus pentoxide, or phosphorus oxychloride.

Alkylation: 3-amino-1-adamantanol

Major Products: The major product formed from these reactions is this compound itself, with high purity and efficacy .

科学的研究の応用

Vildagliptin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying DPP-4 inhibitors and their synthesis.

Biology: Investigated for its effects on incretin hormones and pancreatic beta-cell function.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus, both as monotherapy and in combination with other antidiabetic agents

Industry: Employed in the pharmaceutical industry for the production of antidiabetic medications

作用機序

ビルダグリプチンは、グルカゴン様ペプチド-1(GLP-1)やグルコース依存性インスリン分泌促進ポリペプチド(GIP)などのインクレチンホルモンの分解に関与する酵素ジペプチジルペプチダーゼ-4(DPP-4)を阻害することによって作用します。 ビルダグリプチンは、これらのホルモンの分解を防ぐことで、これらのホルモンのレベルを上昇させ、インスリン分泌を促進し、グルカゴン分泌を抑制し、血糖コントロールを改善します .

類似化合物:

- シタグリプチン

- サクサグリプチン

- リナグリプチン

- アログリプチン

比較: ビルダグリプチンは、DPP-4酵素を選択的に阻害することを可能にする特定の分子構造により、DPP-4阻害剤の中でユニークです。 他の類似化合物と比較して、ビルダグリプチンは、低血糖のリスクが比較的低く、脂質プロファイルとアディポカインレベルに好ましい影響を示しています .

結論として、ビルダグリプチンは、明確に定義された合成プロセス、多様な科学的用途、および他のDPP-4阻害剤とは異なる独自の作用機序を備えた、2型糖尿病の管理において重要な化合物です。

類似化合物との比較

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison: Vildagliptin is unique among DPP-4 inhibitors due to its specific molecular structure, which allows for selective inhibition of the DPP-4 enzyme. Compared to other similar compounds, this compound has shown a relatively low risk of hypoglycemia and favorable effects on lipid profiles and adipokine levels .

特性

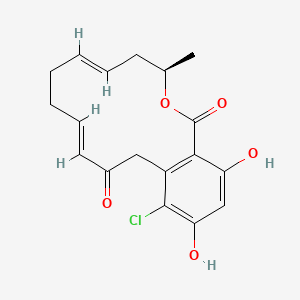

分子式 |

C17H25N3O2 |

|---|---|

分子量 |

303.4 g/mol |

IUPAC名 |

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |

InChIキー |

SYOKIDBDQMKNDQ-HHUWHTLVSA-N |

異性体SMILES |

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N |

正規SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。